molecular formula C26H33N3O2 B13399081 Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine

Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine

Cat. No.: B13399081
M. Wt: 419.6 g/mol
InChI Key: BGRQEGFCUQGDBL-UHFFFAOYSA-N
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Description

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine is a chiral nitrogen ligand known for its application in enantioselective synthesis. The compound has a molecular formula of C26H33N3O2 and a molecular weight of 419.56. It is characterized by the presence of two oxazoline rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine typically involves the reaction of 2-aminophenol with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline rings.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The oxazoline rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine exerts its effects involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in catalytic reactions. The oxazoline rings provide steric and electronic effects that enhance the selectivity and efficiency of these reactions. The molecular targets and pathways involved include various metal-catalyzed processes, such as hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine can be compared with other chiral ligands, such as:

    Bis(oxazoline) ligands: These compounds also contain oxazoline rings but differ in their substitution patterns and overall structure.

    Chiral phosphine ligands: These ligands contain phosphorus atoms instead of nitrogen and are used in similar catalytic applications.

    Chiral amine ligands: These compounds contain amine groups and are used in various asymmetric synthesis reactions.

The uniqueness of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine lies in its specific combination of oxazoline rings and tert-butyl groups, which provide distinct steric and electronic properties that enhance its performance in catalytic applications.

Properties

IUPAC Name

2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-25(2,3)21-15-30-23(28-21)17-11-7-9-13-19(17)27-20-14-10-8-12-18(20)24-29-22(16-31-24)26(4,5)6/h7-14,21-22,27H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRQEGFCUQGDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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